molecular formula C9H22ClN3 B1471197 N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride CAS No. 1609400-10-3

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride

Cat. No.: B1471197
CAS No.: 1609400-10-3
M. Wt: 207.74 g/mol
InChI Key: PHQVEQICELQAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride is a chemical compound with the CAS Number: 1609400-10-3 . It has a molecular weight of 280.67 . The IUPAC name for this compound is N-ethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine trihydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H21N3.3ClH/c1-3-10-4-5-12-8-6-11(2)7-9-12;;;/h10H,3-9H2,1-2H3;3*1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 280.67 .

Scientific Research Applications

Chemical Synthesis and Characterization

A study by Verma and Singh (2015) details the synthesis of a multifunctional ligand precursor involving 2-(piperazin-1-yl)ethanamine, leading to the development of mononuclear transition metal dithiocarbamate complexes with potential applications in fluorescence and antimicrobial studies. These complexes exhibit strong fluorescence and exhibit broad-spectrum antimicrobial activity against several pathogens, including S. aureus and E. coli, suggesting their utility as antibacterial agents (Verma & Singh, 2015).

Antimicrobial Studies

Rajkumar, Kamaraj, and Krishnasamy (2014) conducted research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives synthesized through a cyclo condensation process. These derivatives exhibited significant in vitro antimicrobial activity, underscoring the compound's potential in developing new antimicrobial agents (Rajkumar et al., 2014).

Neuropharmacology

The study on WAY-100635 and GR127935 by Craven, Grahame-Smith, and Newberry (1994) explores the effects of these compounds, which involve N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine structures, on serotonin-containing neurons. They found that these compounds act as potent and selective antagonists at serotonin receptors, providing insights into the treatment of disorders related to the serotoninergic system (Craven et al., 1994).

Fluorescent Probes Development

A study by Xiang-feng and Yuan-yuan (2005) describes the synthesis of water-soluble naphthalimides fluorescent probes for protons, involving reactions with piperazine and its derivatives. These probes demonstrated a significant increase in fluorescence intensity with pH changes, indicating their potential applications in pH sensing and bioimaging (Guo & Liu, 2005).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride involves the reaction of N-ethyl-2-(4-methyl-1-piperazinyl)ethanamine with hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "N-ethyl-2-(4-methyl-1-piperazinyl)ethanamine", "Hydrochloric acid" ], "Reaction": [ "Add N-ethyl-2-(4-methyl-1-piperazinyl)ethanamine to a round-bottom flask", "Add hydrochloric acid to the flask and stir the mixture for several hours", "Filter the resulting solid and wash with cold diethyl ether", "Dry the solid under vacuum to obtain N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride" ] }

CAS No.

1609400-10-3

Molecular Formula

C9H22ClN3

Molecular Weight

207.74 g/mol

IUPAC Name

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H21N3.ClH/c1-3-10-4-5-12-8-6-11(2)7-9-12;/h10H,3-9H2,1-2H3;1H

InChI Key

PHQVEQICELQAIM-UHFFFAOYSA-N

SMILES

CCNCCN1CCN(CC1)C.Cl.Cl.Cl

Canonical SMILES

CCNCCN1CCN(CC1)C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride
Reactant of Route 4
Reactant of Route 4
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride
Reactant of Route 5
Reactant of Route 5
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.